molecular formula C25H28N6O7S3 B1214328 cefditoren pivoxil

cefditoren pivoxil

Cat. No.: B1214328
M. Wt: 620.7 g/mol
InChI Key: AFZFFLVORLEPPO-DYESRHJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crystallographic Data

The crystal structure of this compound’s active metabolite, cefditoren, bound to Streptococcus pneumoniae PBP 2X (PDB: 2Z2M ) reveals:

  • Hydrophobic interactions : The C-3 4-methylthiazole group occupies a pocket formed by Trp374, His394, and Thr526.
  • Hydrogen bonding : The C-7 aminothiazolyl oxime forms hydrogen bonds with Ser337 and Thr338 of PBP 2X.
  • Induced-fit conformational changes : Binding triggers a 12° rotation in the Trp374 side chain, enhancing affinity.

Thermal analysis : Differential scanning calorimetry (DSC) shows a melting point of ~175°C, while X-ray powder diffraction (XRPD) confirms an amorphous solid-state structure.

Prodrug Activation Mechanism via Esterase Hydrolysis

This compound is hydrolyzed to active cefditoren by intestinal esterases , with the pivaloyloxymethyl ester moiety serving as a bioreversible promoiety:

  • Hydrolysis pathway :

    • Step 1 : Esterases cleave the pivaloyloxymethyl ester, releasing pivalic acid and formaldehyde.
    • Step 2 : The intermediate hemiacetal spontaneously decomposes to yield cefditoren.
  • Structural implications :

    • The prodrug design increases lipophilicity (logP = 1.8), enhancing oral bioavailability compared to cefditoren’s polar carboxylate.
    • The pivalate group’s steric bulk prevents premature hydrolysis in acidic gastric environments.

Metabolic stability :

  • This compound is stable in plasma but rapidly hydrolyzed in intestinal mucosa (t₁/₂ = 15–30 min).
  • No cytochrome P450-mediated metabolism occurs, minimizing drug-drug interactions.

Table 1: Key Structural and Activation Properties of this compound

Property Detail Source
Molecular formula C₂₅H₂₈N₆O₇S₃
Chiral centers 6R,7R
Double bond configurations C-7: Z; C-3: Z
Prodrug cleavage site Pivaloyloxymethyl ester
Crystal structure (PDB) 2Z2M (cefditoren-PBP 2X complex)

Properties

Molecular Formula

C25H28N6O7S3

Molecular Weight

620.7 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/t17-,21-/m1/s1

InChI Key

AFZFFLVORLEPPO-DYESRHJHSA-N

SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC1=C(SC=N1)C=CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Synonyms

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester
CDTR-PI
cefditoren pivoxil
ME 1207
ME-1207
Spectracef

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefditoren pivoxil typically involves multiple steps, including the formation of thiazole rings and the introduction of various functional groups. Common reagents used in these reactions include thionyl chloride, methoxyamine, and various amines. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

cefditoren pivoxil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different properties and applications.

Scientific Research Applications

Medical Uses

Cefditoren pivoxil is indicated for the treatment of:

  • Acute Exacerbations of Chronic Bronchitis (AECB) : Clinical trials have shown that this compound effectively treats AECB, with clinical cure rates ranging from 88% to 89% within 48 hours after treatment completion .
  • Community-Acquired Pneumonia (CAP) : It is approved for mild-to-moderate CAP, demonstrating good clinical efficacy in adult and adolescent patients . A dosage of 400 mg twice daily for 14 days is typically prescribed.
  • Acute Maxillary Sinusitis : this compound has shown effectiveness in treating this condition, although specific clinical trial data is less frequently reported compared to other indications.
  • Pharyngitis and Tonsillitis : In a study involving patients with streptococcal pharyngitis, a 10-day course resulted in clinical cure rates of 94% .
  • Uncomplicated Skin and Skin Structure Infections : Efficacy rates are comparable to other antibiotics like cefadroxil and cefuroxime axetil, with cure rates also around 89% .

Antimicrobial Spectrum

This compound exhibits potent activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Streptococcus pneumoniae≤0.004 – 2 μg/ml
Staphylococcus aureus (methicillin-susceptible)0.25 – >128 μg/ml
Haemophilus influenzae≥0.063 – 0.25 μg/ml
Moraxella catarrhalisVariable susceptibility

It is important to note that this compound is ineffective against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .

Pharmacokinetics and Administration

This compound is rapidly hydrolyzed into its active form after oral administration, achieving peak plasma concentrations of approximately 3.8 to 4.6 mg/L after doses of 400 mg . The recommended dosages for adults include:

  • AECB : 400 mg twice daily for 10 days
  • CAP : 400 mg twice daily for 14 days
  • Pharyngitis/Tonsillitis/Sinusitis : 200 mg twice daily for 10 days
  • Skin Infections : 200 mg twice daily for 10 days

For pediatric patients, dosing varies based on weight and age but generally does not exceed adult dosages .

Safety Profile and Adverse Effects

This compound is generally well tolerated, with common adverse effects including:

  • Diarrhea
  • Nausea
  • Headache
  • Abdominal pain
  • Vaginal candidiasis

A recent case series indicated that exposure during the first trimester of pregnancy does not significantly increase the risk of adverse outcomes .

Case Studies and Clinical Trials

Several clinical trials have validated the efficacy of this compound across different patient populations:

  • A randomized controlled trial demonstrated its effectiveness in treating AECB, showing similar cure rates to clarithromycin and cefuroxime axetil .
  • In patients with CAP, this compound was comparable in efficacy to other standard treatments, reinforcing its role as a reliable therapeutic option .

Mechanism of Action

The mechanism of action of cefditoren pivoxil involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Spectrum and Potency

Cefditoren pivoxil’s spectrum overlaps with other third-generation cephalosporins (e.g., cefpodoxime proxetil, cefixime) but exhibits superior in vitro activity against key pathogens:

Pathogen Cefditoren MIC₅₀ (μg/mL) Cefpodoxime MIC₅₀ (μg/mL) Cefuroxime MIC₅₀ (μg/mL)
S. pneumoniae (PRSP)* 0.12–0.25 0.5–1.0 2.0–4.0
H. influenzae ≤0.03 0.06–0.12 0.5–1.0
M. catarrhalis ≤0.03 0.25–0.5 0.5–1.0
E. coli (quinolone-resistant) 0.5–1.0 1.0–2.0 4.0–8.0

PRSP: Penicillin-resistant *S. pneumoniae. Data sourced from clinical isolates .

Cefditoren’s MIC₉₀ values for S. pyogenes (0.03 μg/mL) and methicillin-susceptible S. aureus (1.0 μg/mL) are significantly lower than those of cefixime and cefaclor . Its activity against β-lactamase-producing H. influenzae and M. catarrhalis is also superior to cefuroxime axetil .

Pharmacokinetics

This compound’s bioavailability (~14%) is comparable to cefpodoxime proxetil (~50%) but lower than cefuroxime axetil (~60%) due to its dependence on esterase-mediated hydrolysis . However, its plasma protein binding (88%) and half-life (~1.3 hours) are similar to other oral cephalosporins:

Parameter This compound Cefpodoxime Proxetil Cefuroxime Axetil
Bioavailability 14% 50% 60%
Tₘₐₓ (hours) 1.5–2.5 2.0–3.0 2.0–3.0
Half-life (hours) 1.3 2.3 1.3
Urinary excretion 15–20% 30–40% 50%

Dosing regimens vary: cefditoren (200–400 mg twice daily) vs. cefpodoxime (200 mg twice daily) and cefuroxime (250–500 mg twice daily) .

Clinical Efficacy

  • Community-Acquired Pneumonia (CAP): In a multicenter trial, cefditoren (200 mg twice daily) achieved clinical cure rates of 86.5–88.4%, comparable to cefpodoxime (85.7%) and amoxicillin/clavulanate (87.1%) .
  • Acute Exacerbations of Chronic Bronchitis (AECB): Cefditoren (200 mg twice daily for 5 days) demonstrated equivalence to cefuroxime axetil (250 mg twice daily for 10 days), with clinical success rates of 85–88% .
  • Skin Infections: Cefditoren’s bacteriological eradication rate (80.9–87.4%) surpassed cefadroxil (76.6%) and matched cefuroxime axetil (88.6%) .

β-Lactamase Stability

Cefditoren is resistant to hydrolysis by TEM-1, SHV-1, and AmpC β-lactamases, unlike cefuroxime and cefpodoxime, which are degraded by these enzymes . This stability extends its utility against β-lactamase-producing H. influenzae and M. catarrhalis.

Q & A

Q. What experimental methods are used to investigate the mechanism of action (MOA) of cefditoren pivoxil against bacterial pathogens?

Answer: The MOA of this compound, a third-generation cephalosporin, involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). To assess this:

  • Minimum Inhibitory Concentration (MIC) assays determine the lowest drug concentration inhibiting visible bacterial growth .
  • Time-kill curve studies evaluate bactericidal activity over time, distinguishing static vs. cidal effects .
  • β-lactamase stability assays confirm resistance to hydrolysis by common enzymes (e.g., TEM-1) using nitrocefin hydrolysis .

Q. How should pharmacokinetic (PK) studies for this compound be designed to account for food effects?

Answer: PK studies must standardize meal composition due to this compound’s prodrug formulation:

  • Administer with a high-fat meal (e.g., 50g fat) to mimic conditions increasing bioavailability by 50-70% .
  • Measure Cmax (peak plasma concentration) and AUC (area under the curve) under fed vs. fasting states.
  • Use crossover designs to minimize inter-subject variability .

Q. What methodological considerations are critical for developing HPLC-based assays to quantify this compound in formulations?

Answer: Key steps include:

  • Column selection : C18 columns with mobile phases combining phosphate buffer (pH 3.0), acetonitrile, and methanol (50:25:25 v/v) achieve retention times of ~4.2 minutes .
  • Validation parameters : Assess linearity (40–360 µg/mL), precision (RSD <2%), and accuracy (>99%) per ICH Q2(R1) .
  • Stability-indicating properties : Stress samples (acid/alkaline hydrolysis) confirm method specificity for degradants .

Advanced Research Questions

Q. How are hydrolytic degradation pathways of this compound characterized under stress conditions?

Answer:

  • Stress testing : Expose to acidic (0.1N HCl), alkaline (0.1N NaOH), and neutral hydrolysis at 80°C per ICH Q1A(R2) .
  • LC-MS/TOF analysis : Identify degradants (e.g., DP I and II) via molecular formulae and fragmentation patterns. Use experimental vs. theoretical mass (EM/TM) and ring/double bond (RDB) calculations .
  • Degradation pathways : Propose ester cleavage (pivoxil moiety) and β-lactam ring opening mechanisms .

Q. What formulation strategies improve this compound’s bioavailability and gastric retention?

Answer:

  • Solid dispersions (SDs) : Enhance solubility using polyvinylpyrrolidone (PVP) or poloxamer 188, confirmed by DSC thermal analysis .
  • Floating matrix tablets : Utilize hydroxypropyl methylcellulose (HPMC) and gas-generating agents (citric acid/sodium bicarbonate) for prolonged gastric retention. Optimize via 2³ factorial designs evaluating polymer type, concentration, and excipient ratios .

Q. How can researchers evaluate this compound’s efficacy against fluoroquinolone-resistant or ESBL-producing pathogens?

Answer:

  • Microbiological assays : Determine MICs against clinical isolates (e.g., E. coli), noting susceptibility despite ESBL production due to high urinary concentrations (≍30% excretion) .
  • Clinical trial design : Use multicenter, randomized studies comparing 3-day vs. 7-day regimens, with endpoints like microbiological eradication (85.7% efficacy reported) .

Q. What methodologies are used for impurity profiling and validation in this compound?

Answer:

  • LC-MS impurity identification : Characterize process-related impurities (e.g., this compound Impurity 3) using reference standards .
  • Pharmacopeial compliance : Follow JP XV monographs for peak area ratios (QT/QS) and limit tests (≤1.0% for individual impurities) .

Q. How can factorial design optimize experimental variables in this compound formulation development?

Answer:

  • 2³ full factorial design : Test variables like polymer type (HPMC vs. ethylcellulose), concentration (100–150 mg), and gas-generating agent presence. Analyze responses (e.g., T50% and Q8) via ANOVA (p<0.05) .
  • Precompression parameters : Assess flow properties (Carr’s index <15%) and compressibility for direct compression .

Q. What regulatory guidelines govern stability studies for this compound under accelerated conditions?

Answer:

  • ICH Q1A(R2) : Conduct 6-month studies at 40°C/75% RH, with HPLC monitoring of potency (>90% label claim) and degradants .
  • Photostability testing : Confirm stability under ICH Q1B conditions (no degradation under UV/visible light) .

Q. How can bioavailability enhancement techniques address this compound’s low oral absorption?

Answer:

  • Prodrug optimization : Modify pivoxil ester lipophilicity to enhance intestinal esterase activation .
  • Nanoemulsions or lipid-based systems : Improve solubility and lymphatic uptake, bypassing first-pass metabolism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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